2-methyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine
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Overview
Description
2-methyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine is an intriguing compound with significant potential in various scientific fields. This compound's structure consists of a pyridine ring substituted with an imidazole-containing azetidine moiety, making it a subject of interest for research and development in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-methyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine, a multi-step process is typically employed. The initial step often involves the preparation of the imidazole-containing azetidine intermediate. This is followed by the substitution of the pyridine ring with the prepared intermediate.
Key steps may include:
Preparation of Imidazole Intermediate: : The synthesis starts with the creation of an imidazole derivative, involving reagents like 1H-imidazole and isopropyl bromide under basic conditions.
Formation of Azetidine Ring: : The imidazole intermediate undergoes a cyclization reaction with sulfonyl azetidine.
Coupling with Pyridine: : Finally, the azetidine intermediate is coupled with a methyl-substituted pyridine under controlled conditions to form the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve:
Catalytic Processes: : Use of catalysts to improve reaction rates and yields.
Solvent Optimization: : Selection of solvents that maximize product purity and minimize waste.
Temperature and Pressure Control: : Precise control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly at the methyl and imidazole groups, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions, such as hydrogenation, can occur at the pyridine ring or sulfonyl group, often employing hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the pyridine ring or azetidine moiety, utilizing reagents like halides or organometallics.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: : Alkyl halides, Grignard reagents.
Major Products Formed
Oxidation: : Formation of hydroxyl or carboxyl derivatives.
Reduction: : Saturated ring systems or desulfonated products.
Substitution: : Various substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine serves as a valuable reagent and intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to investigate its potential effects on biological pathways, given its unique structural features that allow it to interact with proteins and enzymes.
Medicine
Medical research explores this compound’s potential therapeutic properties, particularly in designing drugs that target specific enzymes or receptors due to its imidazole and pyridine components.
Industry
In the industrial sector, this compound may be utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring often interacts with metal ions or active sites in enzymes, while the pyridine and azetidine components provide structural stability and specificity. These interactions can modulate enzyme activity or receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-[(1-{[1-(ethyl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine
2-methyl-4-[(1-{[1-(methyl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine
Uniqueness
Compared to similar compounds, 2-methyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine exhibits unique properties due to its specific substituent groups. The propan-2-yl group on the imidazole ring provides distinctive steric and electronic effects, enhancing its reactivity and interaction with biological targets.
That covers the core aspects of this compound. Curious about more details in any of these sections?
Properties
IUPAC Name |
2-methyl-4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11(2)18-9-15(17-10-18)23(20,21)19-7-14(8-19)22-13-4-5-16-12(3)6-13/h4-6,9-11,14H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJVYGZIRNAPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CN(C=N3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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